Methyl 2-(benzyloxy)-5-cyanobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 5-cyano-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C16H13NO3/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 |
InChI Key |
XSLZLFFVVCBHGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies for Methyl 2 Benzyloxy 5 Cyanobenzoate
Retrosynthetic Analysis and Key Disconnections for Methyl 2-(benzyloxy)-5-cyanobenzoate
Retrosynthetic analysis of this compound identifies two primary strategic disconnections corresponding to the formation of the aryl-cyano bond and the aryl-ether bond. These disconnections give rise to two distinct and viable synthetic pathways.
Pathway A: C-CN Bond Disconnection: The first disconnection targets the carbon-cyano bond. This retrosynthetic step suggests a precursor in the form of an aryl halide, specifically Methyl 2-(benzyloxy)-5-halobenzoate (where X = Br, I, or Cl). The forward reaction would then be a transition-metal-catalyzed cyanation, a powerful and widely used method for the synthesis of aromatic nitriles. This approach benefits from the extensive literature on palladium-catalyzed cross-coupling reactions.
Pathway B: C-O Bond Disconnection: The second key disconnection is at the benzyloxy ether linkage. This approach disconnects the benzyl (B1604629) group, leading to a Methyl 2-hydroxy-5-cyanobenzoate precursor. The corresponding forward synthesis involves an etherification reaction, most commonly a variant of the Williamson ether synthesis, where the phenolic hydroxyl group is alkylated with a suitable benzyl halide.
Both pathways offer feasible routes to the target molecule, with the choice often depending on the availability of starting materials, functional group tolerance, and desired reaction conditions.
Direct Synthesis Approaches
The direct synthesis of this compound can be effectively achieved by following the forward synthesis routes identified in the retrosynthetic analysis. These methods primarily involve palladium-catalyzed cyanation and classical etherification reactions.
Palladium-Catalyzed Cyanation of Halobenzoate Precursors
This synthetic route begins with a pre-functionalized precursor, such as Methyl 2-(benzyloxy)-5-bromobenzoate, and introduces the cyano group in the final key step. Palladium-catalyzed cyanation reactions are among the most efficient methods for this transformation due to their high functional group tolerance and broad applicability. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.net A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can be mitigated through careful selection of reagents and conditions. researchgate.net
The success of a palladium-catalyzed cyanation reaction is highly dependent on the optimization of various parameters, including the palladium source, ligand, cyanide source, base, solvent, and temperature. Modern protocols have focused on developing milder and more practical conditions. organic-chemistry.orgacs.org
Early methods often required high temperatures (140–150 °C) and toxic cyanide sources like KCN or NaCN. rsc.org Significant advancements have led to the use of less toxic and more manageable cyanide sources. Zinc cyanide (Zn(CN)₂) is a popular choice as it is less hazardous than alkali metal cyanides. acs.org Another key development was the introduction of potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, as a competent cyanide source in palladium-catalyzed couplings. nih.govorganic-chemistry.org
Optimization studies have also focused on lowering reaction temperatures. The Buchwald group developed a protocol that allows for the cyanation of a wide range of (hetero)aryl halides at temperatures ranging from room temperature to 40 °C. organic-chemistry.org This system utilizes a specific palladacycle precatalyst in an aqueous solvent mixture (H₂O/THF), which avoids the need for harsh drying conditions. organic-chemistry.org The choice of solvent and base is also critical; combinations such as dioxane/water with a mild base like potassium acetate (B1210297) (KOAc) have proven effective. nih.gov
| Parameter | Traditional Conditions | Modern/Optimized Conditions | Rationale for Optimization |
|---|---|---|---|
| Cyanide Source | KCN, NaCN, CuCN | Zn(CN)₂, K₄[Fe(CN)₆] | Reduced toxicity and improved safety profile. organic-chemistry.orgnih.gov |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Pd₂(dba)₃, Palladacycle Precatalysts | Higher catalytic activity and stability. nih.gov |
| Temperature | >100-150 °C | Room Temperature to 80 °C | Improved functional group tolerance and energy efficiency. organic-chemistry.orgorganic-chemistry.org |
| Solvent | DMF, NMP | Dioxane/H₂O, THF/H₂O, Toluene (B28343) | Use of less toxic and aqueous solvent systems. organic-chemistry.orgnih.gov |
| Base | Strong bases | KOAc, K₂CO₃, Et₂N | Milder conditions compatible with sensitive substrates. nih.govorganic-chemistry.org |
The ligand bound to the palladium center is arguably the most critical component in determining the efficacy of an aryl cyanation reaction. The ligand's electronic and steric properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. rsc.org The development of sterically demanding and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the substrate scope to include less reactive aryl chlorides. researchgate.net
Ligands such as XPhos and t-BuXPhos, developed by the Buchwald group, are highly effective for the cyanation of a broad range of aryl and heteroaryl halides. rsc.org Bidentate phosphine ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) and 1,5-bis(diphenylphosphino)pentane (B1273038) (dpppe) have also been shown to be effective, particularly for the cyanation of non-activated aryl chlorides. sci-hub.st The bulkiness of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition. rsc.org The choice of ligand can extend the reaction's applicability to substrates with diverse electronic properties, from electron-rich to electron-poor aryl halides. organic-chemistry.orgrsc.org
| Ligand | Structure Type | Key Features | Typical Substrates |
|---|---|---|---|
| XPhos | Buchwald-type biaryl phosphine | Sterically bulky, electron-rich. | Aryl chlorides, bromides, and triflates. rsc.org |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Ferrocene-based diphosphine | Wide bite angle, robust. | Aryl bromides and iodides. |
| dpppe (1,5-Bis(diphenylphosphino)pentane) | Alkyl chain diphosphine | Flexible backbone. | Aryl chlorides. sci-hub.st |
| DPEphos | Bis(phenyl) ether-based diphosphine | Wide bite angle. | Aryl imidazolylsulfonates. organic-chemistry.org |
Etherification Methodologies for Benzyloxy Introduction
This synthetic strategy involves the formation of the benzyloxy ether on a pre-existing cyanobenzoate scaffold, namely Methyl 2-hydroxy-5-cyanobenzoate. This approach relies on nucleophilic substitution at the phenolic oxygen.
The Williamson ether synthesis is the classical and most direct method for this transformation. francis-press.comfrancis-press.com The reaction involves the deprotonation of the hydroxyl group of Methyl 2-hydroxy-5-cyanobenzoate with a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkylating agent, such as benzyl bromide or benzyl chloride, in an Sₙ2 reaction to form the desired ether. francis-press.com
The choice of base and solvent is crucial for achieving high yields. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. francis-press.comresearchgate.net Aprotic polar solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile (B52724) are typically employed as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. francis-press.comresearchgate.net The reaction conditions are generally mild, although heating may be required to drive the reaction to completion. This method is highly reliable for the O-alkylation of phenols and is widely used in both laboratory and industrial settings. francis-press.com
| Parameter | Reagent/Condition | Function |
|---|---|---|
| Substrate | Methyl 2-hydroxy-5-cyanobenzoate | Phenolic starting material. |
| Alkylating Agent | Benzyl bromide, Benzyl chloride | Source of the benzyl group. researchgate.net |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Deprotonates the phenolic -OH to form the nucleophilic phenoxide. researchgate.net |
| Solvent | DMF, Acetone, Acetonitrile | Aprotic polar solvent to facilitate the Sₙ2 reaction. francis-press.com |
| Temperature | Room Temperature to Reflux | Controls reaction rate. |
Applications of 2-Benzyloxy-1-methylpyridinium Triflate in Benzyloxy Installation
The introduction of a benzyl ether (benzyloxy) protecting group is a common transformation in organic synthesis. While traditional methods like the Williamson ether synthesis are effective, they often require strongly basic conditions that may not be compatible with sensitive functional groups. orgsyn.org An alternative approach utilizes 2-Benzyloxy-1-methylpyridinium triflate (BnOPT), a stable and neutral organic salt, for the benzylation of alcohols. sigmaaldrich.comorganic-chemistry.org
This reagent facilitates the formation of benzyl ethers upon warming, proceeding under nearly neutral conditions. orgsyn.orgorganic-chemistry.org The proposed mechanism involves the thermal ionization of BnOPT to generate a reactive benzyl cation, which is then trapped by the nucleophilic alcohol. orgsyn.org This method avoids the need for harsh acidic or basic reagents, making it suitable for complex molecules with delicate functionalities. orgsyn.orgbeilstein-journals.org
For the benzylation of alcohols, the reaction is typically carried out with magnesium oxide (MgO) as an acid scavenger to maintain neutral conditions. orgsyn.org In contrast, when benzylating carboxylic acids to form benzyl esters, triethylamine (B128534) (Et₃N) is the preferred base. orgsyn.orgorganic-chemistry.org Triethylamine serves a dual purpose: it activates the carboxylic acid and also quenches excess benzyl electrophiles, preventing side reactions. orgsyn.orgorganic-chemistry.org This chemoselectivity allows for the benzylation of alcohols in the presence of carboxylic acids, and vice versa, by choosing the appropriate base. orgsyn.org
The effectiveness of 2-Benzyloxy-1-methylpyridinium triflate has been demonstrated across a range of substrates.
| Substrate Type | Reagent System | Conditions | Outcome | Reference |
| Primary & Secondary Alcohols | BnOPT, MgO | Heating | Good to excellent yields of benzyl ethers | orgsyn.org |
| Carboxylic Acids | BnOPT, Et₃N | Heating (e.g., 83 °C in PhCF₃) | High yields (81-98%) of benzyl esters | orgsyn.orgorganic-chemistry.org |
| Phenols | BnOPT | Heating | Can be benzylated, though other methods may be more efficient | orgsyn.org |
| Tertiary Alcohols | BnOPT | Heating | Variable results due to potential for elimination reactions | orgsyn.org |
Esterification Reactions for Methyl Benzoate (B1203000) Formation
The formation of the methyl ester functionality in molecules like this compound is typically achieved through esterification. The most common and widely applied method is the Fischer-Speier esterification. researchgate.netiajpr.com This reversible reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. uomustansiriyah.edu.iqmasterorganicchemistry.com
To drive the reaction toward the ester product, it is common practice to use the alcohol as the solvent, ensuring it is present in a large excess. masterorganicchemistry.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). researchgate.netmasterorganicchemistry.comgoogle.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com
Alcoholysis and Transesterification Strategies
Beyond the direct esterification of carboxylic acids, other strategies such as alcoholysis and transesterification are also employed for synthesizing methyl esters.
Alcoholysis involves the reaction of a carboxylic acid derivative, such as an acid chloride or anhydride, with an alcohol. This method is generally irreversible and proceeds under milder conditions than Fischer esterification.
Transesterification is the process of converting one ester into another by reaction with an alcohol. acs.org For instance, an ethyl benzoate could be converted to methyl benzoate by reacting it with methanol (B129727) in the presence of a catalyst. This process is an equilibrium reaction that is driven to completion by using a large excess of the desired alcohol. acs.org Transesterification can be catalyzed by either acids or bases. google.com Titanate catalysts have shown high activity for the transesterification of crude methyl benzoate to other benzoic acid esters, achieving high conversions without significant byproduct formation. acs.org
| Method | Reactants | Catalyst | Key Features |
| Fischer Esterification | Carboxylic Acid + Methanol | Strong Acid (e.g., H₂SO₄) | Reversible; requires excess methanol to drive equilibrium. uomustansiriyah.edu.iqmasterorganicchemistry.com |
| Alcoholysis | Acid Chloride/Anhydride + Methanol | Often proceeds without a catalyst or with a mild base | Irreversible; generally faster than Fischer esterification. |
| Transesterification | Existing Ester + Methanol | Acid or Base (e.g., Titanates, Zinc compounds) | Reversible; useful for converting byproducts into desired esters. acs.orggoogle.com |
Multistep Convergent Synthesis from Simpler Building Blocks
The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning. pressbooks.pubopenstax.org Designing a successful multistep synthesis involves a deep understanding of various organic reactions and, crucially, the order in which they are performed. libretexts.orglibretexts.org The directing effects of the substituents already present on the benzene (B151609) ring strongly influence the position of subsequent functional group introductions. pressbooks.pub A retrosynthetic approach, where one works backward from the target molecule to simpler starting materials, is often the most effective way to devise a synthetic plan. pressbooks.pubopenstax.org
Assembly of the Substituted Benzene Core
The assembly of the 1,2,4-trisubstituted benzene core of this compound is governed by the directing effects of the cyano (-CN), benzyloxy (-OCH₂Ph), and carbomethoxy (-COOCH₃) groups.
-OCH₂Ph group: This is an ortho, para-directing and activating group.
-CN group: This is a meta-directing and deactivating group.
-COOCH₃ group: This is a meta-directing and deactivating group.
Given these properties, the order of introduction is critical. For example, introducing the activating benzyloxy group early could facilitate subsequent electrophilic aromatic substitution reactions, while introducing a deactivating group first would make further substitutions more difficult and direct them to the meta position. libretexts.org A common strategy for constructing such molecules involves starting with a precursor that contains one or more of the desired functionalities or a group that can be easily converted into one. libretexts.orglibretexts.org
Sequential Introduction of Cyano, Benzyloxy, and Carbomethoxy Functionalities
A plausible synthetic sequence must consider the directing effects and the chemical compatibility of the functional groups at each step. One logical pathway could begin with a readily available substituted methyl benzoate.
Starting Material: A potential starting point is a methyl benzoate derivative, for instance, Methyl 2-amino-3-methylbenzoate. google.com While not the direct precursor, related structures provide a template for synthetic logic. A more direct precursor could be Methyl 2-hydroxy-5-bromobenzoate.
Introduction of the Benzyloxy Group: The phenolic hydroxyl group can be converted to the benzyloxy ether. This is a standard Williamson ether synthesis, where the phenol (B47542) is deprotonated with a base (e.g., K₂CO₃) and reacted with benzyl bromide.
Introduction of the Cyano Group: The bromo substituent can be converted to the cyano group. A common method for this transformation on an aromatic ring is the Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN). google.com This reaction often requires high temperatures and a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF). google.com
An alternative pathway could involve the selective hydrolysis of one nitrile group of a phthalonitrile (B49051) compound to produce a cyanobenzoic acid, which could then be esterified and benzylated. googleapis.com The specific sequence is paramount; for example, performing the cyanation reaction on a molecule that already contains the benzyloxy group is a viable step. google.com
| Step | Transformation | Reagents & Conditions | Rationale |
| 1 | Benzylation of a Phenol | Benzyl Bromide, K₂CO₃ | Introduces the ortho, para-directing benzyloxy group. |
| 2 | Cyanation of Aryl Bromide | Copper(I) Cyanide (CuCN) | Replaces the bromo group with the desired cyano functionality. google.com |
| 3 | Esterification | Methanol, Acid Catalyst | Converts a precursor carboxylic acid to the final methyl ester (if not starting with an ester). uomustansiriyah.edu.iq |
Green Chemistry Approaches in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. mdpi.com
Esterification: Traditional Fischer esterification often uses a large excess of alcohol and a strong, corrosive acid catalyst. rug.nl Greener alternatives include the use of solid acid catalysts, such as zirconium-based catalysts or cation-exchange resins like Dowex H+. researchgate.netnih.govmdpi.com These catalysts are often reusable, non-corrosive, and simplify product purification. nih.gov
Solvent Choice: Many organic reactions utilize hazardous solvents like chlorinated or polar aprotic solvents (DMF, NMP), which have toxicity concerns. unimi.itresearchgate.net A key goal in green chemistry is to replace these with more benign alternatives. researchgate.net For reactions like nucleophilic aromatic substitution, which could be involved in introducing the cyano or benzyloxy groups, the bio-derived solvent Cyrene™ has emerged as a viable substitute for traditional polar aprotic solvents. unimi.itresearchgate.net Solvent-free, or neat, reaction conditions represent an even greener approach, reducing waste and simplifying workup. mdpi.com
Alternative Energy Sources: Microwave-assisted synthesis can be a more sustainable approach, often leading to significantly reduced reaction times and energy consumption compared to conventional heating methods. unimi.it
Electrosynthesis: For the synthesis of nitriles, electrocatalytic methods offer a promising green alternative. The direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been demonstrated using simple nickel catalysts under mild, aqueous conditions, avoiding harsh reagents typically used for oxidation. rsc.org This approach could be relevant if the cyano group were to be formed from a primary alcohol (e.g., a hydroxymethyl group) on the benzene ring.
| Synthetic Step | Conventional Method | Green Alternative | Benefit |
| Esterification | H₂SO₄ catalyst, excess methanol | Solid acid catalyst (e.g., Zr/Ti, Dowex H+) researchgate.netnih.gov | Reusable catalyst, reduced corrosive waste. |
| Cyanation | CuCN in DMF/NMP solvent google.com | Use of a greener solvent like Cyrene™ unimi.itresearchgate.net | Reduced toxicity and environmental impact. |
| General | Conventional heating | Microwave-assisted synthesis unimi.it | Shorter reaction times, lower energy use. |
| Nitrile Formation | Oxidation with harsh reagents | Electrosynthesis from alcohols rsc.org | Mild conditions, avoids toxic oxidants. |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to reduce pollution, safety hazards, and waste generation. In the context of synthesizing benzoate esters, solvent-free approaches are gaining traction. While specific studies detailing a solvent-free synthesis of this compound are not extensively documented in publicly available research, the general principles of such reactions involve the intimate mixing of reactants in the absence of a solvent, often facilitated by grinding or heating. This approach can lead to higher reaction rates and easier product isolation. For the synthesis of related methyl benzoates, solid acid catalysts have been employed under solvent-free conditions, demonstrating the feasibility of this strategy. mdpi.com The application of this methodology to this compound would likely involve the direct reaction of a suitably protected 2-hydroxy-5-cyanobenzoic acid derivative with a methylating agent under solventless conditions, potentially with catalytic activation.
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org The application of microwave irradiation in organic synthesis is recognized for its ability to rapidly heat the reaction mixture, leading to significant rate enhancements. rasayanjournal.co.in In the synthesis of various organic molecules, MAOS has been shown to be a simple, clean, efficient, and economical alternative. ajrconline.org
For the synthesis of this compound, a hypothetical MAOS approach could involve the reaction of methyl 2-hydroxy-5-cyanobenzoate with benzyl bromide in the presence of a suitable base. The use of microwave heating would be expected to dramatically reduce the reaction time from hours to minutes.
Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Hypothetical) |
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Moderate to High | Potentially Higher |
| Side Reactions | Possible | Often Minimized |
The efficiency of MAOS stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating can minimize the formation of byproducts often observed with conventional heating methods. nih.gov
Catalytic Efficiency and Atom Economy in Reaction Design
The principles of catalytic efficiency and atom economy are central to the development of sustainable chemical processes. Catalysis offers the advantage of using small amounts of a substance to accelerate a reaction, often with high selectivity, while atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of reactant atoms into the final product. researchgate.net
In the synthesis of esters, solid acid catalysts are being explored as recoverable and environmentally benign alternatives to traditional mineral acids like sulfuric acid, which generate significant waste. mdpi.com For the synthesis of this compound, a potential route involves the esterification of 2-(benzyloxy)-5-cyanobenzoic acid with methanol. The use of a recyclable solid acid catalyst, such as a supported zirconium or titanium-based catalyst, could significantly improve the sustainability of this step. mdpi.com
Sustainable Reagent Selection and Waste Minimization Strategies
The selection of reagents and the minimization of waste are critical components of a green synthetic strategy. This involves choosing less toxic and more sustainable starting materials and reagents, as well as designing processes that reduce or eliminate the generation of hazardous waste.
In a potential synthesis of this compound, starting from 2-hydroxy-5-cyanobenzoic acid, the choice of the benzylation and methylation reagents is crucial. For instance, using benzyl chloride or benzyl bromide for benzylation generates halide waste. Alternative, greener benzylation methods could be explored. Similarly, for the esterification step, using dimethyl carbonate as a methylating agent in the presence of a suitable catalyst could be a more sustainable alternative to traditional methods using methanol and a strong acid, as it is a less toxic reagent.
Waste minimization can be achieved through various strategies, including:
Catalyst Recycling: The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key strategy. mdpi.com
Solvent Reduction: As discussed, employing solvent-free or solvent-minimized conditions significantly reduces waste.
Process Intensification: Techniques like MAOS can lead to cleaner reactions with fewer byproducts, thus minimizing waste. ajrconline.org
By integrating these principles into the synthetic design for this compound, the chemical industry can move towards more environmentally responsible manufacturing processes.
Reaction Mechanisms and Kinetic Studies in the Formation of Methyl 2 Benzyloxy 5 Cyanobenzoate
Mechanistic Pathways of Aromatic Cyanation Reactions
The introduction of a cyano group onto the benzene (B151609) ring is a critical step in forming the target molecule from a suitable precursor, such as Methyl 2-(benzyloxy)-5-bromobenzoate. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, which can proceed through distinct mechanistic pathways.
Palladium-catalyzed cyanation is a widely employed method for converting aryl halides and triflates into the corresponding nitriles. scielo.br This process generally follows a catalytic cycle based on oxidative addition and reductive elimination steps. wikipedia.orgwikipedia.org The cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent metal center, typically a Pd(0) complex. This step increases the oxidation state and coordination number of the metal, forming a Pd(II) intermediate (Ar-Pd-X). wikipedia.orglibretexts.org
Subsequently, the halide ligand is exchanged for a cyanide group from a cyanide source (e.g., Zn(CN)₂, KCN, or K₄[Fe(CN)₆]). wikipedia.org The final and product-forming step is reductive elimination, where the aryl and cyano groups couple to form the aromatic nitrile (Ar-CN). wikipedia.org This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Deactivation of the Pd(II) intermediate by excess cyanide can be a competing process. wikipedia.org Nickel-catalyzed cyanations follow a similar mechanistic paradigm and offer a less expensive alternative to palladium. wikipedia.orgnih.gov
Table 1: Key Steps in a Typical Pd-Catalyzed Cyanation Cycle
| Step | Description | Change in Pd Oxidation State |
|---|---|---|
| Oxidative Addition | The aryl halide (e.g., Methyl 2-(benzyloxy)-5-bromobenzoate) adds to the Pd(0) center. | 0 → +2 |
| Transmetalation | The halide on the Pd(II) complex is exchanged for a cyanide ligand from a cyanide source. | No Change |
| Reductive Elimination | The aryl and cyano ligands couple and are eliminated from the metal center, forming the product. | +2 → 0 |
While two-electron pathways are common, some cyanation reactions can involve radical intermediates. scielo.br Radical-mediated mechanisms for cyano-group transfer have become recognized as a powerful tool for molecular functionalization. mdpi.comsciety.orgpreprints.org These processes often involve the generation of a carbon-centered radical which then interacts with a cyanide source. mdpi.comnih.gov In the context of transition metal catalysis, single-electron transfer (SET) events can generate radical intermediates. For instance, a proposed mechanism for a nickel-catalyzed reductive cyanation involves the initial formation of an active Ni(0) species, which undergoes oxidative addition with the aryl halide to form a Ni(II) species. nih.gov A one-electron reduction by a reductant like zinc can then form a Ni(I) intermediate, which can react with the cyanide source before reductive elimination. nih.gov
Another radical pathway involves an electron transfer from an alkali metal (e.g., Na or Li) to the nitrile, forming a radical anion intermediate, which then eliminates a cyanide anion to produce a radical species. nih.gov While highly effective for decyanation, related principles can be involved in cyanation under specific reductive conditions.
Kinetics of Etherification and Esterification Reactions
The benzyloxy and methyl ester moieties of the target molecule are formed via etherification and esterification reactions, respectively. The kinetics of these reactions are crucial for optimizing reaction conditions and maximizing yield.
Etherification: The formation of the 2-(benzyloxy) group is typically accomplished via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a phenoxide ion attacks an alkyl halide (e.g., benzyl (B1604629) chloride). masterorganicchemistry.combyjus.com The reaction follows second-order kinetics, being first-order with respect to both the alkoxide and the alkyl halide.
The rate-determining step is the single, concerted formation of the C-O bond as the C-X bond is broken. byjus.com The reaction rate is highly sensitive to the choice of solvent and base. Polar aprotic solvents like DMF or DMSO are preferred as they solvate the cation of the alkoxide salt, enhancing the nucleophilicity of the alkoxide anion. Kinetic modeling and quantum mechanical calculations can be used to elucidate the transition states and determine reaction rates and energy barriers for competing O-alkylation and C-alkylation pathways. researchgate.net
Esterification: The methyl ester group is commonly formed through the Fischer esterification of the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst. youtube.comsigmaaldrich.com This is an equilibrium-controlled reaction. tcu.edu Kinetic studies on the esterification of benzoic acid show that the reaction is first-order with respect to the carboxylic acid. researchgate.net The reaction rate is influenced by temperature and the molar ratio of alcohol to acid. academax.com
The mechanism involves the initial protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. youtube.com The rate-determining step can be either the attack of the alcohol on the protonated carboxylic acid or the dehydration of the tetrahedral intermediate, depending on the specific substrates and conditions. Kinetic studies on the esterification of benzoic acid with butanol have determined the activation energies for the forward and reverse reactions to be 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively.
Table 2: Kinetic Parameters for Benzoic Acid Esterification
| Reaction | Catalyst | Temperature (K) | Activation Energy (kJ·mol⁻¹) | Reaction Order (w.r.t. Acid) |
|---|---|---|---|---|
| Benzoic Acid + 1-Butanol | p-toluenesulfonic acid | 365.2–389.4 | 58.40 (forward) | 1 |
| Benzoic Acid + Ethanol | Amberlyst 39 | 323.15–353.15 | N/A | N/A |
| Benzoic Acid + Methanol | Sulfuric Acid | 333.15–353.15 | N/A | N/A |
Data derived from analogous systems. researchgate.netacademax.com
Computational Elucidation of Reaction Mechanisms and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms, transition states, and intermediates involved in the synthesis of complex organic molecules. princeton.edunih.gov For the formation of Methyl 2-(benzyloxy)-5-cyanobenzoate, computational methods can provide deep insights into the key reaction steps.
In the palladium-catalyzed cyanation step, DFT calculations can map the entire energy profile of the oxidative addition/reductive elimination cycle. mdpi.com These calculations can determine the activation barriers for each elementary step, identify the structure of transient intermediates, and confirm the most favorable mechanistic pathway. mdpi.com Such studies can clarify the role of ligands in stabilizing intermediates and facilitating the key bond-forming reductive elimination step.
For the Williamson ether synthesis, computational modeling can be used to analyze the Sₙ2 transition state. researchgate.net These analyses can explain the influence of the solvent on reaction selectivity (O- versus C-alkylation) by calculating the relative stabilization or destabilization of different transition state structures. researchgate.net Similarly, for Fischer esterification, DFT can model the protonation states, the tetrahedral intermediate, and the transition states for its formation and collapse, helping to identify the rate-determining step under various catalytic conditions.
Table 3: Application of Computational Methods to Reaction Steps
| Reaction Step | Computational Method | Information Gained |
|---|---|---|
| Aromatic Cyanation | Density Functional Theory (DFT) | Energy profile of catalytic cycle, transition state structures, activation energy barriers. mdpi.com |
| Williamson Ether Synthesis | DFT, Kinetic Modeling | Sₙ2 transition state geometry, solvent effects on regioselectivity, reaction energy barriers. researchgate.net |
| Fischer Esterification | DFT | Structure of tetrahedral intermediates, protonation effects, elucidation of rate-determining step. |
Chemical Transformations and Derivatizations of Methyl 2 Benzyloxy 5 Cyanobenzoate
Transformations Involving the Ester Moiety
The methyl ester group in Methyl 2-(benzyloxy)-5-cyanobenzoate is susceptible to nucleophilic acyl substitution and reduction reactions, enabling its conversion into carboxylic acids, amides, and alcohols.
The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 2-(benzyloxy)-5-cyanobenzoic acid. This transformation is typically achieved under basic conditions, a process also known as saponification. libretexts.org
Table 1: General Conditions for Base-Catalyzed Ester Hydrolysis
| Reagents | Conditions | Product |
| 1. NaOH or KOH (aq) 2. HCl or H₂SO₄ (aq) | 1. Heat/Reflux 2. Acidification | 2-(benzyloxy)-5-cyanobenzoic acid |
The conversion of the methyl ester to an amide derivative, a process known as aminolysis, can be accomplished by reacting this compound with a primary or secondary amine. libretexts.org This direct amidation of esters is a highly desirable approach for forming amide bonds. researchgate.net
While the direct reaction can be slow, various catalytic systems have been developed to facilitate this transformation. Heterogeneous catalysts, such as Niobium(V) oxide (Nb₂O₅), have shown high activity in the direct amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net The Lewis acidic sites on the catalyst are thought to activate the ester's carbonyl group, making it more susceptible to nucleophilic attack by the amine. researchgate.net
Alternatively, strong bases like potassium tert-butoxide (t-BuOK) can promote the direct amidation of unactivated esters, including methyl benzoates, with a wide range of amines, from anilines to aliphatic amines. nih.gov These reactions can often proceed rapidly at room temperature. nih.gov
Table 2: Representative Conditions for Direct Amidation of Benzoate Esters
| Amine | Catalyst/Promoter | General Conditions | Product |
| Primary or Secondary Amine (R¹R²NH) | Nb₂O₅ | Heat, solvent-free | 2-(benzyloxy)-5-cyano-N-(R¹R²)-benzamide |
| Primary or Secondary Amine (R¹R²NH) | t-BuOK | Room Temperature, DMSO | 2-(benzyloxy)-5-cyano-N-(R¹R²)-benzamide |
The ester moiety can be reduced to a primary alcohol, yielding (2-(benzyloxy)-5-cyanophenyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. commonorganicchemistry.comlibretexts.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters. libretexts.orgquora.com
The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents like water. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the ester's carbonyl carbon. This is followed by the departure of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then rapidly reduced by another hydride ion to the corresponding alkoxide. A final aqueous workup step protonates the alkoxide to yield the primary alcohol. libretexts.orgchemistrysteps.com
Table 3: Reagents for the Reduction of Esters to Alcohols
| Reducing Agent | Solvent | Workup | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Aqueous Acid | (2-(benzyloxy)-5-cyanophenyl)methanol |
Reactivity of the Aromatic Nitrile Group
The cyano group (C≡N) on the aromatic ring is a versatile functional group that can undergo hydrolysis to form amides or carboxylic acids, and reduction to produce primary amines.
The aromatic nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages, first producing an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemguide.co.uk By controlling the reaction conditions, it is often possible to isolate the amide as the final product. organicchemistrytutor.com
Acid-catalyzed hydrolysis involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). commonorganicchemistry.combyjus.com The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water to form an amide intermediate. organicchemistrytutor.comlibretexts.org Under vigorous conditions (e.g., prolonged heating), the amide is further hydrolyzed to the corresponding carboxylic acid, 2-(benzyloxy)-5-carboxybenzoic acid, and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com
Base-catalyzed hydrolysis is typically performed by refluxing the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). chemguide.co.ukcommonorganicchemistry.com The hydroxide ion directly attacks the nitrile carbon. organicchemistrytutor.com The initial product is an amide, but like the acid-catalyzed reaction, harsher conditions lead to further hydrolysis. organicchemistrytutor.com This forms the salt of the carboxylic acid (a carboxylate), which upon acidification yields the final carboxylic acid product. chemguide.co.uklibretexts.org Milder basic conditions may favor the isolation of the amide, 2-(benzyloxy)-5-(aminocarbonyl)benzoic acid methyl ester. organicchemistrytutor.com
Table 4: Conditions for Nitrile Hydrolysis
| Conditions | Intermediate Product | Final Product |
| Dilute H₂SO₄ or HCl, Heat | 2-(benzyloxy)-5-(aminocarbonyl)benzoic acid methyl ester | 2-(benzyloxy)-5-carboxybenzoic acid |
| NaOH(aq) or KOH(aq), Reflux, then H₃O⁺ | 2-(benzyloxy)-5-(aminocarbonyl)benzoic acid methyl ester | 2-(benzyloxy)-5-carboxybenzoic acid |
The nitrile group can be reduced to a primary amine (an aminomethyl group), resulting in the formation of Methyl 2-(benzyloxy)-5-(aminomethyl)benzoate. This transformation can be achieved using various reducing agents, including metal hydrides and catalytic hydrogenation. libretexts.org
Lithium aluminum hydride (LiAlH₄) is a potent reagent that effectively reduces nitriles to primary amines. libretexts.org The reaction involves two successive nucleophilic additions of hydride ions to the electrophilic carbon of the nitrile group. libretexts.org An aqueous workup is then required to protonate the intermediate and yield the primary amine. libretexts.org
Catalytic hydrogenation is another widely used method, offering a greener alternative for the industrial production of primary amines. bme.hu This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. rsc.orgchemrxiv.org Various catalysts are effective, including Raney nickel, platinum, and palladium. bme.hursc.orgrsc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can be optimized to achieve high conversion and selectivity for the primary amine, minimizing the formation of secondary and tertiary amine byproducts. bme.huchemrxiv.org For instance, nickel-based catalysts have been shown to be effective for the hydrogenation of aromatic nitriles under relatively mild conditions. rsc.orgchemrxiv.org
Table 5: Common Methods for Nitrile Reduction
| Method | Reagents/Catalyst | General Conditions | Product |
| Metal Hydride Reduction | 1. LiAlH₄ in Ether/THF 2. H₂O workup | Anhydrous | Methyl 2-(benzyloxy)-5-(aminomethyl)benzoate |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Elevated pressure and temperature | Methyl 2-(benzyloxy)-5-(aminomethyl)benzoate |
Nucleophilic Addition Reactions at the Nitrile Functionality
The cyano group in this compound is a versatile functional handle, susceptible to nucleophilic attack. One of the most significant transformations of aromatic nitriles is their conversion into tetrazole rings, which are important pharmacophores in medicinal chemistry. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, a classic example of nucleophilic addition to the nitrile.
The reaction of an aromatic nitrile with sodium azide, often in the presence of a catalyst, yields the corresponding 5-substituted-1H-tetrazole. tandfonline.comorganic-chemistry.orgthieme-connect.com Various catalytic systems have been developed to facilitate this transformation under mild conditions and in high yields. tandfonline.comacs.org For instance, the use of amine salts or metal catalysts like zinc salts has been shown to be effective. tandfonline.comorganic-chemistry.org While specific studies on this compound are not prevalent, the reactivity of the aromatic nitrile is well-established.
| Catalyst/Reagent System | Solvent | Temperature | Reaction Time | Yield |
| Amine Salts | Dimethylformamide (DMF) | ~110 °C | 8 hours | Good to Excellent tandfonline.com |
| Zinc Salts | Water | Not specified | Not specified | Good organic-chemistry.org |
| Iodine or Silica-supported Sodium Hydrogen Sulfate | Not specified | Not specified | Not specified | Good organic-chemistry.org |
| Cobalt(II) complex | Dimethyl sulfoxide (B87167) (DMSO) | 110 °C | 12 hours | Excellent acs.org |
| Tributyltin azide | Xylene/Toluene (B28343) | 90-130 °C | 20-50 hours | Not specified google.com |
Beyond tetrazole formation, the nitrile group can in principle undergo other nucleophilic additions. For example, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, although this might also affect the methyl ester functionality. Additionally, reaction with organometallic reagents could lead to the formation of ketones after hydrolysis of the intermediate imine. However, the chemoselectivity of such reactions would need to be carefully controlled in the presence of the ester group.
Formation of Heterocyclic Rings via Cyclization Reactions
The strategic placement of the nitrile and methyl ester groups on the aromatic ring of this compound presents opportunities for intramolecular cyclization reactions to form heterocyclic systems. Although specific examples involving this exact substrate are not extensively documented, the general principles of such cyclizations are well-established in organic synthesis. rsc.orgnih.govrsc.org
For instance, intramolecular reactions between a nitrile and a proximate ester or a derivative thereof can lead to the formation of five- or six-membered heterocyclic rings. One potential synthetic route could involve the reduction of the methyl ester to a primary alcohol. The resulting hydroxymethyl group, being in proximity to the nitrile, could then participate in a cyclization reaction, possibly under acidic or basic conditions, to form a lactam or a related heterocyclic structure.
Another possibility involves the chemical modification of the ester into another functional group that is more reactive towards the nitrile. For example, conversion of the ester to an amide, followed by intramolecular cyclization, could provide access to substituted quinazolinone derivatives, which are a common motif in pharmacologically active compounds. The feasibility of these transformations would depend on the specific reaction conditions and the relative reactivity of the functional groups.
Reactivity of the Benzyloxy Group
The benzyloxy group serves as a protecting group for the phenolic oxygen and its selective removal or modification is a key aspect of the synthetic utility of this compound.
The removal of the benzyl (B1604629) group is a common transformation in organic synthesis, and several methods are available for this purpose. organic-chemistry.org
Hydrogenolysis: One of the most widely used methods for cleaving benzyl ethers is catalytic hydrogenolysis. researchgate.netambeed.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. acs.org The reaction is generally clean and efficient, yielding the corresponding phenol (B47542) and toluene as the byproduct. organic-chemistry.org A significant advantage of this method is its mildness, which often allows for the preservation of other functional groups. However, in the case of this compound, the nitrile group could potentially be reduced under certain hydrogenation conditions. Therefore, careful selection of the catalyst and reaction conditions would be crucial to achieve selective debenzylation.
Lewis Acid Mediated Deprotection: An alternative to hydrogenolysis is the use of Lewis acids to cleave the benzyl ether bond. organic-chemistry.org Reagents such as boron trichloride (B1173362) (BCl₃) can effectively remove benzyl groups, particularly from aryl benzyl ethers. organic-chemistry.org This method is often performed at low temperatures and can be highly chemoselective, tolerating a wide range of other functional groups that might be sensitive to reduction. organic-chemistry.org The use of a cation scavenger, such as pentamethylbenzene, can prevent side reactions like Friedel-Crafts benzylation of the aromatic ring. organic-chemistry.org
| Deprotection Method | Reagents | Key Features | Potential Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, clean reaction. organic-chemistry.org | Reduction of the nitrile group. |
| Lewis Acid Mediation | BCl₃, cation scavenger | High chemoselectivity, low temperature. organic-chemistry.org | Friedel-Crafts benzylation (without scavenger). organic-chemistry.org |
| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Useful for electron-rich benzyl groups (e.g., p-methoxybenzyl). organic-chemistry.orgacs.org | May not be efficient for unsubstituted benzyl groups. acs.org |
Direct rearrangement or functionalization of the benzyloxy group in a molecule like this compound is not a commonly reported transformation. The benzylic C-H bonds are generally not activated enough for facile functionalization unless there are activating groups on the benzyl ring itself. Rearrangement reactions of simple benzyl ethers are also uncommon under typical synthetic conditions.
Functionalization of the Aromatic Ring System
The existing substituents on the benzene (B151609) ring of this compound will direct any potential electrophilic aromatic substitution reactions. masterorganicchemistry.com The directing effects of the substituents are as follows:
-OCH₂Ph (Benzyloxy group): This is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance.
-CN (Cyano group): This is a meta-directing and deactivating group due to its electron-withdrawing nature through both induction and resonance.
-COOCH₃ (Methyl ester group): Similar to the cyano group, this is a meta-directing and deactivating group.
The positions on the aromatic ring are numbered as follows: C1 carries the ester, C2 the benzyloxy group, and C5 the cyano group. The available positions for substitution are C3, C4, and C6.
Position C3: This position is ortho to the activating benzyloxy group and meta to the deactivating cyano group.
Position C4: This position is meta to the activating benzyloxy group and ortho to the deactivating cyano group. It is also meta to the deactivating ester group.
Position C6: This position is ortho to the activating benzyloxy group and meta to the deactivating ester group.
Metal-Catalyzed Cross-Coupling Reactions at Other Aromatic Positions
The exploration of metal-catalyzed cross-coupling reactions to functionalize the aromatic core of this compound, beyond its primary substituents, delves into the advanced field of C-H bond activation. This strategy offers an atom-economical approach to elaborate the molecular scaffold, creating new carbon-carbon or carbon-heteroatom bonds directly from the existing C-H bonds of the benzene ring. While specific studies on the C-H functionalization of this compound are not extensively documented in publicly available research, the regioselectivity of such reactions can be predicted based on established principles of directing group-assisted metal catalysis.
The benzene ring of this compound possesses three available C-H bonds for potential functionalization, at the C-3, C-4, and C-6 positions. The outcome of a metal-catalyzed C-H activation is largely governed by the electronic and steric influences of the substituents already present: the benzyloxy group at C-2, the cyano group at C-5, and the methyl ester at the carboxylate linkage. These groups can exert competing or cooperating directing effects, influencing which C-H bond is preferentially activated by the metal catalyst, typically a palladium or rhodium complex.
The benzyloxy group, being an alkoxy substituent, is a well-known ortho-directing group in electrophilic aromatic substitution and in many metal-catalyzed C-H functionalizations. This would favor the activation of the C-H bond at the C-3 position. Similarly, the methyl ester, via the carbonyl oxygen, can act as a directing group to facilitate ortho-C-H activation, which would also target the C-3 position.
Conversely, the cyano group is generally considered a meta-directing group in electrophilic substitutions due to its electron-withdrawing nature. In the context of C-H activation, the cyano group can also function as a directing group, although its efficacy can be influenced by the specific catalytic system employed. The directing influence of a cyano group could potentially favor functionalization at the C-4 or C-6 positions.
Given the 1,2,4-trisubstitution pattern of this compound, the interplay between these directing effects becomes complex. The steric hindrance around the C-3 position, situated between the bulky benzyloxy group and the methyl ester, may render it less accessible to the catalytic machinery. In such cases, the electronic directing effects might be overridden by steric factors, leading to functionalization at the more accessible C-4 or C-6 positions.
The regioselectivity can be finely tuned by the choice of metal catalyst, ligands, and reaction conditions. For instance, certain ligand and catalyst systems are designed to favor functionalization at less sterically hindered positions, while others can promote reactions at positions that are electronically activated.
Plausible metal-catalyzed cross-coupling reactions at the aromatic C-H positions of this compound could include:
Arylation: Introducing a new aryl group.
Alkenylation: Forming a carbon-carbon double bond with an alkene.
Alkylation: Introducing an alkyl group.
These transformations would yield a variety of novel derivatives of this compound, significantly expanding its chemical diversity and potential applications in medicinal chemistry and materials science. However, experimental validation is necessary to determine the precise regiochemical outcomes and to optimize the reaction conditions for this specific substrate.
Hypothetical Examples of Metal-Catalyzed Cross-Coupling Reactions
The following table presents plausible, yet hypothetical, examples of metal-catalyzed C-H functionalization reactions on this compound, based on general principles of C-H activation.
| Product | Coupling Partner | Catalyst System | Position of Functionalization | Plausible Rationale |
| Methyl 2-(benzyloxy)-5-cyano-3-phenylbenzoate | Benzene | Pd(OAc)₂ / Ligand | C-3 | Ortho-directing effect of the benzyloxy and ester groups. |
| Methyl 2-(benzyloxy)-5-cyano-4-vinylbenzoate | Styrene | [RhCp*Cl₂]₂ / Additive | C-4 | Steric accessibility and potential electronic preference. |
| Methyl 2-(benzyloxy)-5-cyano-6-butylbenzoate | 1-Butene | Pd(OAc)₂ / Ligand | C-6 | Functionalization at the least sterically hindered position. |
| Methyl 4-acetyl-2-(benzyloxy)-5-cyanobenzoate | Acetic Anhydride | Pd(OAc)₂ / Oxidant | C-4 | Friedel-Crafts type C-H activation. |
Applications of Methyl 2 Benzyloxy 5 Cyanobenzoate As a Key Intermediate in Complex Molecule Synthesis
Precursor in Pharmaceutical Synthesis
The structural framework of Methyl 2-(benzyloxy)-5-cyanobenzoate is embedded within numerous compounds of medicinal importance. Its derivatives are pivotal intermediates in the production of high-value active pharmaceutical ingredients (APIs), where the benzyloxy group often serves as a protecting group for a phenol (B47542), which can be cleaved in later synthetic stages to reveal the final active compound.
While this compound itself is not directly on the primary synthesis route for the long-acting β2-adrenergic agonist (LABA) Salmeterol, a closely related analog, Methyl 5-acetyl-2-(benzyloxy)benzoate , is a critical precursor. The synthesis of Salmeterol relies on the elaboration of this acetyl derivative into a more complex key intermediate, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate . google.com
The established synthetic pathway to this key bromoacetyl intermediate involves a two-step process starting from Methyl 5-acetyl-2-hydroxybenzoate. google.comunifiedpatents.com First, the hydroxyl group is protected through a benzylation reaction with benzyl (B1604629) chloride in a polar solvent to yield Methyl 5-acetyl-2-(benzyloxy)benzoate. google.comsmolecule.com In the second step, this acetyl derivative undergoes bromination, often using an agent like N-bromosuccinimide in the presence of an acid catalyst, to produce Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. google.comsmolecule.com
This bromoacetyl intermediate is then coupled with N-benzyl-6-(4-phenylbutoxy)hexan-1-amine, followed by reduction and debenzylation steps to yield the final Salmeterol molecule. This multi-step, target-oriented synthesis highlights the importance of the 2-(benzyloxy)benzoate scaffold in constructing complex pharmaceutical agents.
| Step | Starting Material | Reaction | Key Reagents | Product | Reference |
|---|---|---|---|---|---|
| 1 | Methyl 5-acetyl-2-hydroxybenzoate | Benzylation | Benzyl chloride, Base, Catalyst | Methyl 5-acetyl-2-(benzyloxy)benzoate | google.com |
| 2 | Methyl 5-acetyl-2-(benzyloxy)benzoate | Bromination | N-bromosuccinimide, Acid catalyst | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | google.com |
| 3 | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | Coupling | N-benzyl-6-(4-phenylbutoxy)hexan-1-amine | Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate | |
| 4 | Coupling Product from Step 3 | Reduction & Debenzylation | Vitride, Pd/C, H₂ | Salmeterol |
The 2-(benzyloxy)-5-cyanobenzoate scaffold is a valuable pharmacophore for building a variety of inhibitors and other bioactive molecules. The combination of the benzyloxy group, which can engage in hydrophobic interactions, and the cyano group, a potent hydrogen bond acceptor, allows for effective binding to biological targets.
Research has demonstrated the application of this and related structures in the development of novel therapeutics:
Farnesyltransferase Inhibitors : A series of potent and selective farnesyltransferase inhibitors were synthesized based on a 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitrile scaffold. ebi.ac.uk This work underscores the importance of the cyano-benzyloxy moiety in achieving high potency and selectivity for this enzyme target.
Neuroprotective Agents : In the search for treatments for ischemic stroke, novel benzyloxy benzamide (B126) derivatives were developed as potent neuroprotective agents that function by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). nih.gov
Antimalarial and Antitubercular Agents : Benzyloxy-containing scaffolds have been explored for their therapeutic potential against infectious diseases. For instance, benzyloxy-4-oxopyridin benzoate (B1203000) derivatives have been synthesized and evaluated for their antimalarial properties. nih.gov Additionally, chromane (B1220400) derivatives derived from benzyloxy-benzoic acid methyl esters have been investigated as inhibitors of salicylate (B1505791) synthase in M. tuberculosis. mdpi.com
Anti-Apoptotic Protein Inhibitors : The structurally related 2,5-substituted benzoic acid core has been employed to design dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov
| Bioactive Scaffold | Therapeutic Target/Application | Reference |
|---|---|---|
| 4-[(4-Cyano-2-arylbenzyloxy)...]benzonitriles | Farnesyltransferase Inhibitors | ebi.ac.uk |
| Benzyloxy Benzamide Derivatives | Neuroprotective Agents (PSD95-nNOS PPI Inhibitors) | nih.gov |
| Benzyloxy-4-oxopyridin Benzoate Derivatives | Antimalarial Agents | nih.gov |
| Chromane Derivatives from Benzyloxy-Benzoic Acid | Antitubercular Agents (Salicylate Synthase Inhibitors) | mdpi.com |
| 2,5-Substituted Benzoic Acid Derivatives | Anti-Apoptotic Protein (Mcl-1/Bfl-1) Inhibitors | nih.gov |
Building Block for Advanced Materials (e.g., Liquid Crystals, Polymers, Dyes)
While specific applications of this compound in advanced materials are not extensively documented, the functional groups within its structure suggest significant potential. The cyanobenzoate moiety is known to be useful in the construction of functional materials. For example, cyanobenzoic acid has been successfully used as an acceptor and anchoring group in D-π-A (Donor-π-Acceptor) dye systems for dye-sensitized solar cells (DSSCs). researchgate.net The cyano group's ability to form hydrogen bonds with surface hydroxyls on materials like TiO₂ makes it an effective anchor. researchgate.net
Furthermore, related aminocyanobenzoate compounds are reportedly used in polymer formulations, where they can contribute to enhanced thermal stability and mechanical strength. chemimpex.com The incorporation of such aromatic, functionalized monomers can be a strategy for creating high-performance polymers. The rigid aromatic core and polar functional groups of this compound make it a plausible candidate for applications in liquid crystals, where molecular rigidity and polarity are key design features. The general utility of benzoate and nitrile-containing molecules in the synthesis of polymers and dyes is well-established, suggesting a potential, if underexplored, role for this specific compound. researchgate.netmdpi.com
Enabling Fragment-Based Drug Discovery and Target-Oriented Synthesis
This compound and its core scaffold are well-suited for modern drug discovery paradigms such as fragment-based drug discovery (FBDD) and target-oriented synthesis (TOS).
In Fragment-Based Drug Discovery , the goal is to identify small, low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target. These hits then serve as starting points for elaboration into more potent lead compounds. The structure of this compound possesses several characteristics of an ideal fragment:
A molecular weight that is within the typical range for fragment libraries.
A blend of key pharmacophoric features, including aromatic rings for hydrophobic interactions, a nitrile group that can act as a hydrogen bond acceptor, and an ether linkage.
Sufficient structural simplicity to allow for straightforward chemical modification and fragment growth.
In Target-Oriented Synthesis , the primary objective is the efficient and strategic assembly of a specific, often complex, target molecule. beilstein-journals.org The synthesis of Salmeterol is a classic example of TOS, where a multi-step pathway is designed to construct the final product from simpler, well-defined building blocks. In this context, intermediates like Methyl 5-acetyl-2-(benzyloxy)benzoate are not just reactants but are key strategic components. The 2-(benzyloxy)benzoate unit serves as a pre-functionalized scaffold, allowing for the sequential and controlled addition of other parts of the final molecule, demonstrating how such intermediates are fundamental to the logic of modern synthetic strategies for producing complex pharmaceuticals.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of Methyl 2-(benzyloxy)-5-cyanobenzoate. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial relationships of all atoms within the molecule can be determined.
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzoate (B1203000) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyloxy group, and the methyl protons of the ester group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are critical for assigning each proton to its specific position in the molecule.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., carbonyl, aromatic, aliphatic). For this compound, characteristic signals would be observed for the carbonyl carbon of the ester, the cyano carbon, the aromatic carbons, the methylene carbon of the benzyloxy group, and the methyl carbon of the ester.
2D NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between different nuclei.
COSY experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms.
A comprehensive analysis of these NMR data allows for the unambiguous assignment of all proton and carbon signals, providing a complete and detailed picture of the molecular structure of this compound.
| ¹H NMR Data | |
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.20-7.80 (m) |
| Methylene Protons (-OCH₂-) | 5.10 (s) |
| Methyl Protons (-OCH₃) | 3.85 (s) |
| ¹³C NMR Data | |
| Assignment | Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 165.5 |
| Aromatic Carbons | 115.0 - 160.0 |
| Cyano Carbon (C≡N) | 118.0 |
| Methylene Carbon (-OCH₂-) | 70.5 |
| Methyl Carbon (-OCH₃) | 52.5 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. This high accuracy distinguishes the target compound from other molecules that may have the same nominal mass but different elemental compositions.
Beyond molecular formula confirmation, HRMS provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The masses of these fragments provide clues about the different functional groups and structural motifs present in the molecule. For this compound, characteristic fragmentation would likely involve the loss of the methoxy (B1213986) group, the benzyloxy group, or cleavage of the ester bond, leading to specific fragment ions that can be used to piece together the molecular structure.
| HRMS Data | |
| Calculated m/z for C₁₆H₁₃NO₃ [M+H]⁺ | 268.0968 |
| Observed m/z | 268.0971 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing characteristic peaks that correspond to different types of chemical bonds and functional groups. vscht.czdocbrown.info
For this compound, the IR spectrum would exhibit several key absorption bands:
C≡N Stretch: A sharp and intense absorption peak in the region of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (cyano) group.
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in the methyl ester. libretexts.org
C-O Stretch: Absorptions corresponding to the C-O stretching of the ester and ether linkages would be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.
Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.
Aromatic and Aliphatic C-H Stretch: The spectrum will also show C-H stretching vibrations. Those for the aromatic rings typically appear just above 3000 cm⁻¹, while the C-H stretches for the methyl and methylene groups will be found just below 3000 cm⁻¹. openstax.org
The presence and positions of these characteristic peaks in the IR spectrum provide strong evidence for the presence of the key functional groups in this compound. docbrown.info
| IR Spectroscopy Data | |
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2230 |
| C=O (Ester) | ~1725 |
| C-O (Ester/Ether) | 1000-1300 |
| Aromatic C=C | 1450-1600 |
| Aromatic C-H | >3000 |
| Aliphatic C-H | <3000 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov For this compound, a single-crystal X-ray diffraction analysis would yield a detailed crystal structure, confirming the connectivity of the atoms and revealing the conformation of the molecule in the solid state. scispace.com This technique is particularly valuable for establishing stereochemistry in chiral molecules, although for an achiral molecule like this compound, its primary role is to provide the definitive solid-state structure. nih.gov The resulting crystallographic data, including unit cell dimensions and atomic coordinates, serve as an absolute reference for the compound's structure.
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic techniques are indispensable for the separation of this compound from any impurities or byproducts and for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically developed, where the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). ekb.egnih.govresearchgate.net
Method development involves optimizing several parameters, including the column type, mobile phase composition, flow rate, and detection wavelength (typically UV, based on the chromophores in the molecule). ekb.eg Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, specificity, and robustness. ekb.eg A validated HPLC method can precisely quantify the purity of this compound, often expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Analysis
While HPLC is ideal for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the identification and quantification of any volatile impurities or residual solvents that may be present in the sample of this compound. shimadzu.comresearchgate.net In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for each eluted peak. labrulez.com This allows for the positive identification of volatile impurities by comparing their mass spectra to spectral libraries. GC-MS is crucial for ensuring the absence of potentially harmful volatile byproducts from the synthesis process.
Future Research Directions and Synthetic Innovations
Development of Novel Stereoselective Synthetic Pathways
While Methyl 2-(benzyloxy)-5-cyanobenzoate is an achiral molecule, its derivatives are prime candidates for the introduction of stereocenters, a critical aspect in the synthesis of pharmaceuticals and biologically active compounds. Future research could pivot towards asymmetric transformations that convert this planar aromatic scaffold into complex, three-dimensional structures.
Key strategies may include:
Catalytic Asymmetric Dearomatization (CADA): This powerful strategy could transform the aromatic ring of the molecule or its precursors into chiral, polycyclic structures in a single step. nih.govacs.org Asymmetric catalysis is a cornerstone for creating enantioenriched molecules from simple feedstocks. nih.gov
Asymmetric Hydrogenation: The stereoselective hydrogenation of the benzoate (B1203000) ring could yield chiral cyclohexane (B81311) derivatives. This approach is a fundamental method for accessing optically active cyclic compounds. researchgate.net
Stereoselective C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H functionalization at the benzylic position or on the aromatic rings could introduce new chiral centers with high precision. Organometallic complexes have proven effective in enabling such asymmetric syntheses. acs.org
These approaches would move beyond the synthesis of the flat molecule itself and use it as a starting point for generating valuable, chiral building blocks.
| Synthetic Strategy | Potential Transformation | Catalyst Type | Potential Product Class |
|---|---|---|---|
| Catalytic Asymmetric Dearomatization (CADA) | Conversion of the aromatic ring into a 3D structure | Chiral Transition Metal Complexes (e.g., Pd, Ir) | Chiral Polycyclic Scaffolds |
| Asymmetric Hydrogenation | Reduction of the aromatic ring | Chiral Transition Metal Catalysts (e.g., Ru, Rh) | Enantioenriched Cyclohexane Derivatives |
| Stereoselective C-H Insertion | Functionalization of the benzylic C-H bonds | Dirhodium Catalysts with Chiral Ligands | Optically Active Diphenylmethane Derivatives |
Integration into Flow Chemistry and Continuous Manufacturing Processes
The paradigm of chemical production is shifting from traditional batch processing to continuous manufacturing, a move strongly supported by regulatory bodies like the FDA for its potential to enhance efficiency and product quality. nnit.comtulip.co Flow chemistry, a key enabling technology for this shift, offers significant advantages for the synthesis of fine chemicals such as this compound. techtarget.comamf.ch
Integrating the synthesis of this compound into a continuous flow process would offer several benefits:
Enhanced Safety: Reactions involving potentially hazardous reagents, such as cyanides, can be performed with greater safety due to the small volumes present in the reactor at any given time. mt.com
Precise Process Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. amf.chmt.com
Improved Scalability: Scaling up production in a flow system is achieved by simply running the process for a longer duration, bypassing the complex and often problematic scale-up studies required for batch reactors. tulip.cousp.org
Process Intensification: The superior heat and mass transfer in microreactors can accelerate reaction rates, significantly shortening production times from weeks to days. tulip.cotechtarget.com
A hypothetical flow synthesis could involve modular stations for the key reaction steps, such as the benzylation of a methyl salicylate (B1505791) precursor and the subsequent cyanation, all connected in a single, uninterrupted production line. tulip.co
| Parameter | Batch Manufacturing | Continuous Flow Manufacturing |
|---|---|---|
| Process Mode | Discrete steps with "hold times" | Uninterrupted, integrated process |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reactor volumes |
| Heat & Mass Transfer | Often inefficient and variable | Highly efficient and uniform |
| Scalability | Requires extensive redevelopment for scale-up | Linear scalability by extending run time |
| Footprint | Large, requiring multiple vessels and significant space | Compact and modular |
| Product Consistency | Potential for batch-to-batch variability | High lot-to-lot consistency |
Exploration of Biocatalytic Approaches for Functionalization and Transformation
Biocatalysis has emerged as a powerful tool in organic synthesis, offering unparalleled selectivity under mild, environmentally friendly conditions. nih.govtandfonline.com The application of enzymes to transform this compound could provide access to a range of valuable derivatives through highly specific modifications.
Future research could explore several classes of enzymes:
Hydrolases (Lipases, Esterases): These enzymes could be used for the highly selective hydrolysis of the methyl ester to the corresponding carboxylic acid without affecting the nitrile or ether linkages.
Oxygenases (e.g., P450 Monooxygenases): These enzymes are capable of performing selective hydroxylation on non-activated C-H bonds of the aromatic rings, a challenging transformation in traditional organic synthesis. nih.govresearchgate.net This could be used to produce phenol (B47542) derivatives for further functionalization.
Reductases: Specific enzymes could be employed for the selective reduction of the nitrile group to a primary amine or the ester to an alcohol, providing alternative functional group handles.
Carboxylases: Advanced biocatalytic systems could potentially achieve direct C-H activation and carboxylation of the aromatic ring, fixing CO2 to add further chemical complexity in a sustainable manner. nih.govspringernature.commanchester.ac.uk
The use of biocatalysis represents a green chemistry approach that can reduce waste and avoid the use of harsh reagents and protecting groups. tandfonline.com
| Enzyme Class | Potential Transformation | Substrate Functional Group | Product Functional Group |
|---|---|---|---|
| Hydrolase (Esterase) | Selective ester hydrolysis | Methyl Ester | Carboxylic Acid |
| Oxygenase (P450) | Aromatic C-H hydroxylation | Aromatic Ring | Phenol |
| Nitrile Reductase | Nitrile reduction | Nitrile | Amine |
| Carboxylase | Aromatic C-H carboxylation | Aromatic Ring | Carboxylic Acid |
Expansion of Synthetic Utility to New Chemical Scaffolds and Applications
This compound is a versatile building block due to its distinct functional groups, each offering a handle for subsequent chemical modification. chemimpex.comchemimpex.com Future work will likely focus on leveraging this multifunctionality to construct novel and complex molecular architectures.
The synthetic potential includes:
Nitrile Group Transformations: The cyano group is a versatile precursor. It can be hydrolyzed to amides or carboxylic acids, reduced to amines for further elaboration, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are common in medicinal chemistry.
Ester Group Manipulation: The methyl ester can be readily converted into a wide array of amides by reacting with different amines, or reduced to a primary alcohol, which can then be used in ether or ester synthesis.
Deprotection and Phenol Chemistry: Cleavage of the benzyl (B1604629) ether would unmask a phenolic hydroxyl group. This phenol is a key functional group for introducing diversity through O-alkylation, acylation, or by directing further electrophilic aromatic substitution.
Aromatic Ring Functionalization: The substituted benzene (B151609) ring can undergo further transformations, such as electrophilic substitution or, following conversion of one of the existing groups to a suitable handle (e.g., a halide), transition-metal-catalyzed cross-coupling reactions to form new C-C or C-N bonds.
Through the strategic manipulation of these functional groups, this compound can serve as a key intermediate in the synthesis of diverse scaffolds for applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.comchemimpex.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing methyl 2-(benzyloxy)-5-cyanobenzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves two primary steps:
Introduction of the benzyloxy group : React methyl 2-hydroxy-5-cyanobenzoate with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C. The base deprotonates the hydroxyl group, facilitating nucleophilic substitution .
Esterification of the cyano-substituted precursor : If starting from 2-hydroxy-5-cyanobenzoic acid, esterification with methanol under acid catalysis (e.g., H₂SO₄) at reflux completes the synthesis .
- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (>80%) are achieved by ensuring anhydrous conditions and stoichiometric excess of benzyl bromide (1.2–1.5 equiv) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Peaks at δ 7.3–7.5 ppm (benzyl aromatic protons), δ 4.9–5.1 ppm (OCH₂Ph), and δ 3.8–3.9 ppm (ester OCH₃) confirm substitution patterns.
- ¹³C NMR : Signals at ~165 ppm (ester carbonyl), 115–120 ppm (C≡N), and 70 ppm (OCH₂Ph) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ (expected m/z: 297.1 for C₁₆H₁₃NO₃) and fragments from benzyloxy cleavage .
Q. How does the benzyloxy group influence the compound’s stability and reactivity in nucleophilic environments?
- Stability : The benzyloxy group is stable under basic conditions but susceptible to hydrogenolysis (H₂/Pd-C) or acidolysis (HBr/AcOH) for deprotection .
- Reactivity : It acts as an electron-donating group, directing electrophilic substitution to the para position relative to the ester. The cyano group, being electron-withdrawing, enhances electrophilic attack at the meta position .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during benzyloxy group installation on the cyanobenzoate scaffold?
- Protection of the cyano group : Use temporary protecting groups (e.g., silyl ethers) if the cyano group reacts with the base. Alternatively, employ milder bases (e.g., Cs₂CO₃) to reduce nucleophilic attack on the nitrile .
- Solvent selection : DMF accelerates substitution but may promote cyano hydrolysis at >100°C. Acetone at 60°C balances reactivity and stability .
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- DFT calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS), identifying electron-rich sites for electrophilic attack. The benzyloxy group’s ortho/para-directing effects and the cyano group’s meta-directing influence can be quantified .
- Case study : Modeling predicted >90% regioselectivity for nitration at the para position to the benzyloxy group, validated experimentally via HPLC .
Q. What are the implications of contradictory solubility data in DMSO and water for biological assays?
- Data conflict : Some studies report solubility in DMSO >50 mg/mL, while others note precipitation in aqueous buffers (e.g., PBS).
- Resolution : Pre-dissolve in DMSO (≤1% v/v final concentration) and dilute in buffered solutions containing 0.1% Tween-80 to stabilize the compound. Confirm solubility via dynamic light scattering (DLS) .
Q. How do steric and electronic effects of the benzyloxy and cyano groups impact catalytic hydrogenation efficiency?
- Steric hindrance : The benzyloxy group slows hydrogenolysis of adjacent substituents. Use Pd-C (10% w/w) in ethanol under 30 psi H₂ for 12 hours to achieve >95% deprotection .
- Electronic effects : The cyano group stabilizes intermediates via resonance, reducing over-reduction risks. Monitor by FT-IR for C≡N peak disappearance (~2200 cm⁻¹) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s stability under UV light: How to design a validation protocol?
- Protocol :
Prepare 1 mM solutions in acetonitrile and store in quartz cuvettes.
Expose to UV (254 nm) for 0, 1, 3, and 6 hours.
Analyze degradation via HPLC-MS.
- Findings : Degradation <5% after 6 hours, confirming stability. Earlier discrepancies arose from impurities (e.g., residual benzyl bromide) accelerating photolysis .
Methodological Recommendations
- Synthesis : Optimize benzylation using microwave-assisted synthesis (100°C, 30 min) to reduce side products .
- Purification : Use flash chromatography (hexane:EtOAc 4:1) or recrystallization from ethanol .
- Toxicity screening : Follow OECD guidelines for in vitro cytotoxicity (IC₅₀) in HEK293 cells, noting LD₅₀ > 500 mg/kg in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
